Bisdiphosphoinositol tetrakisphosphate
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Overview
Description
5,6-bis(diphospho)-1D-myo-inositol tetrakisphosphate is a 1D-myo-inositol bis(diphosphate) tetrakisphosphate having the two diphospho groups located at positions 5 and 6. It has a role as a Saccharomyces cerevisiae metabolite.
Scientific Research Applications
Intracellular Signaling and Stress Response Bisdiphosphoinositol tetrakisphosphate ([PP]2-InsP4) plays a pivotal role in intracellular signaling, particularly in response to hyperosmotic stress. It acts as a sensor of hyperosmotic stress, triggering up to 25-fold elevations in animal cells, a response mediated by the activation of ERK1/2 and p38MAPα/β kinases. Interestingly, [PP]2-InsP4 does not respond to mechanical strain or oxidative stress in mammalian cells, highlighting its specificity (Pesesse et al., 2004); (Choi et al., 2005).
DNA Repair and Recombination Inositol pyrophosphates, including bisdiphosphoinositol tetrakisphosphate, mediate homologous DNA recombination in yeast S. cerevisiae. This process is crucial in maintaining genome stability, and alterations in these inositol pyrophosphates can lead to hyperrecombination (Luo et al., 2002).
Regulation of Endocytic Trafficking Bisdiphosphoinositol tetrakisphosphate is a major regulator of endocytosis. Deficiencies in the formation of this compound are linked to abnormalities in endocytic pathways, demonstrating its vital role in membrane trafficking (Saiardi et al., 2002).
Cell Death Mediation The compound plays a role in mediating cell death processes. The synthesis of bisdiphosphoinositol tetrakisphosphate by inositol hexakisphosphate kinases (InsP6K) has been linked to the regulation of apoptotic processes in various cell types (Nagata et al., 2005).
Interaction with Cellular Proteins Bisdiphosphoinositol tetrakisphosphate interacts with various cellular proteins, influencing functions like synaptic vesicle exocytosis. This interaction points towards its role in cellular communication and neural processes (Luo et al., 2001).
Diverse Cellular Functions The compound is involved in a myriad of cellular functions, including apoptosis, vesicle trafficking, osmoregulation, and cell cycle regulation. Its unique biochemical properties allow it to participate in various signaling and metabolic pathways (Thota & Bhandari, 2015).
Regulation of Bioenergetic Homeostasis Bisdiphosphoinositol tetrakisphosphate plays a critical role in regulating bioenergetic homeostasis in cells, acting through complex interactions involving kinase and phosphatase domains (Nair et al., 2018).
Modulating Chemotaxis in Dictyostelium In Dictyostelium, bisdiphosphoinositol tetrakisphosphate mediates chemotaxis by interacting with pleckstrin homology domain-containing proteins, demonstrating its role in cellular motility and signaling (Luo et al., 2003).
Regulation of Phosphate Efflux Bisdiphosphoinositol tetrakisphosphate has been identified as a regulator of cellular phosphate efflux, playing a significant role in phosphate homeostasis and potentially impacting bone maintenance and ectopic calcification (Li et al., 2020).
Protein Phosphorylation and Cellular Signaling The compound contributes to a non-enzymatic mode of protein phosphorylation, expanding the understanding of inositide-mediated signaling and introducing a new dimension to cellular phosphorylation processes (Bussell, 2005).
properties
CAS RN |
208107-61-3 |
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Product Name |
Bisdiphosphoinositol tetrakisphosphate |
Molecular Formula |
C6H20O30P8 |
Molecular Weight |
820 g/mol |
IUPAC Name |
[(1S,2S,3R,4R,5S,6R)-2-[hydroxy(phosphonooxy)phosphoryl]oxy-3,4,5,6-tetraphosphonooxycyclohexyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C6H20O30P8/c7-37(8,9)29-1-2(30-38(10,11)12)4(32-40(16,17)18)6(34-44(27,28)36-42(22,23)24)5(3(1)31-39(13,14)15)33-43(25,26)35-41(19,20)21/h1-6H,(H,25,26)(H,27,28)(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)/t1-,2+,3-,4-,5+,6+/m1/s1 |
InChI Key |
GXPFHIDIIMSLOF-YORTWTKJSA-N |
Isomeric SMILES |
[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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